Ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate)
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Overview
Description
Ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) is a complex organotin compound with the molecular formula C34H58O12S6Sn2 . This compound is known for its unique structure, which includes tin atoms coordinated with sulfur and oxygen atoms, forming a stannacycloundecane ring system. It is used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) typically involves the reaction of octyl-substituted stannacycloundecane derivatives with ethylene glycol diacetate under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The acetate groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with sodium borohydride produces thiols .
Scientific Research Applications
Ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty polymers and as a stabilizer in PVC formulations.
Mechanism of Action
The mechanism of action of ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) involves its interaction with biological molecules through coordination with sulfur and oxygen atoms. This interaction can disrupt the function of enzymes and other proteins, leading to antimicrobial and antifungal effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate): Similar structure but with a longer alkyl chain.
Ethylene bis(((8-hexyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate): Similar structure but with a shorter alkyl chain.
Uniqueness
Ethylene bis(((8-octyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and overall chemical properties. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
93918-35-5 |
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Molecular Formula |
C34H58O12S6Sn2 |
Molecular Weight |
1088.6 g/mol |
IUPAC Name |
2-[2-[(5-octyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetyl]oxyethyl 2-[(5-octyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/2C8H17.3C6H10O4S2.2Sn/c2*1-3-5-7-8-6-4-2;3*7-5(3-11)9-1-2-10-6(8)4-12;;/h2*1,3-8H2,2H3;3*11-12H,1-4H2;;/q;;;;;2*+3/p-6 |
InChI Key |
OPHMNYUIPXZCPU-UHFFFAOYSA-H |
Canonical SMILES |
CCCCCCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)SCC(=O)OCCOC(=O)CS[Sn]2(SCC(=O)OCCOC(=O)CS2)CCCCCCCC |
Origin of Product |
United States |
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